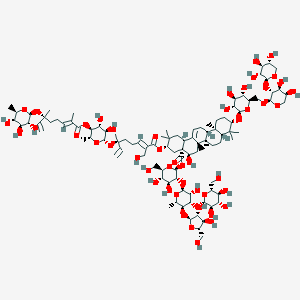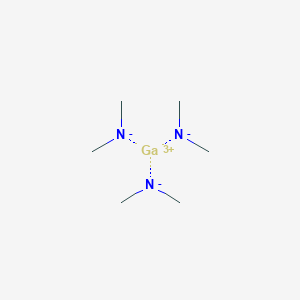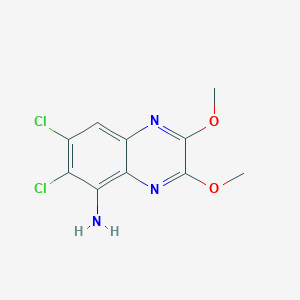
3-(4-Fluorophenyl)-5-(methylthio)-1H-pyrazole
Overview
Description
Synthesis Analysis
The synthesis of 3-(4-Fluorophenyl)-5-(methylthio)-1H-pyrazole involves the cyclocondensation of arylhydrazines with either alpha-oxoketene dithioacetals or beta-oxodithioesters, leading to highly efficient and regioselective production of the compound (Peruncheralathan et al., 2005). This method highlights the versatility and adaptability of the synthesis process, allowing for the incorporation of various substituents to modify the compound's properties.
Molecular Structure Analysis
The molecular structure of 3-(4-Fluorophenyl)-5-(methylthio)-1H-pyrazole has been characterized through various spectroscopic and structural analysis techniques. X-ray crystallography studies reveal that the compound exhibits a planar structure with the fluorophenyl group oriented roughly perpendicular to the plane of the pyrazole ring (Kariuki et al., 2021). This orientation is crucial for the compound's reactivity and interaction with other molecules.
Chemical Reactions and Properties
The chemical reactions involving 3-(4-Fluorophenyl)-5-(methylthio)-1H-pyrazole predominantly revolve around its ability to participate in various organic transformations. Its reactivity is influenced by the presence of the fluorophenyl and methylthio groups, which can undergo nucleophilic and electrophilic substitution reactions, respectively. The compound's structure allows for the formation of hydrogen bonds and other non-covalent interactions, which are essential for its application in molecular recognition and catalysis.
Physical Properties Analysis
The physical properties of 3-(4-Fluorophenyl)-5-(methylthio)-1H-pyrazole, such as its melting point, solubility, and thermal stability, are determined by its molecular structure. The compound is characterized by good solubility in organic solvents and thermal stability up to a certain temperature, making it suitable for use in various chemical processes and applications (Kumara et al., 2018).
Scientific Research Applications
Synthesis and Medicinal Chemistry
The chemistry of pyrazole derivatives, including 3-(4-Fluorophenyl)-5-(methylthio)-1H-pyrazole, highlights their significance in the synthesis of various classes of heterocyclic compounds. These derivatives serve as crucial building blocks for creating bioactive molecules with potential therapeutic applications. The unique reactivity of such compounds facilitates mild reaction conditions for synthesizing versatile cynomethylene dyes and heterocycles from a wide range of precursors, demonstrating their importance in medicinal chemistry and dye synthesis (Gomaa & Ali, 2020). Additionally, the synthesis of pyrazole heterocycles is extensively utilized in organic synthesis due to their widespread biological activities, including anticancer, analgesic, anti-inflammatory, and antimicrobial properties, further emphasizing the scaffold's versatility in drug discovery (Dar & Shamsuzzaman, 2015).
Therapeutic Potential
Research on pyrazole derivatives, including those similar to 3-(4-Fluorophenyl)-5-(methylthio)-1H-pyrazole, reveals a wide spectrum of biological activities. These compounds are particularly noted for their potential as medicinal scaffolds, exhibiting a range of therapeutic effects such as antimicrobial, anticancer, and anti-inflammatory activities. This highlights the medicinal significance of methyl-substituted pyrazoles in the development of new pharmaceutical agents (Sharma et al., 2021). The exploration of pyrazoline derivatives for anticancer activity further supports the role of pyrazole-based compounds in therapeutic applications. Various synthetic strategies for these derivatives aim at enhancing their biological efficacy against cancer, demonstrating the compound's potential in oncological research (Ray et al., 2022).
Heterocyclic Chemistry and Catalysis
The synthesis of pyrazole derivatives is crucial for developing new heterocyclic compounds with potential applications in various fields, including pharmaceuticals. The use of hybrid catalysts in the synthesis of pyranopyrimidine scaffolds, for instance, showcases the application of pyrazole-based compounds in creating bioavailable medicinal and pharmaceutical precursors. This underscores the broad applicability of such compounds in synthetic chemistry and catalysis (Parmar et al., 2023).
Mechanism of Action
Target of Action
The primary target of 3-(4-Fluorophenyl)-5-(methylthio)-1H-pyrazole is the androgen receptor . The androgen receptor is a type of nuclear receptor that is activated by binding any of the androgenic hormones, including testosterone and dihydrotestosterone. It plays a crucial role in the development and maintenance of male sexual characteristics.
Mode of Action
3-(4-Fluorophenyl)-5-(methylthio)-1H-pyrazole interacts with its target, the androgen receptor, by acting as an antagonist . This means it binds to the receptor but does not activate it, instead, it blocks the receptor and prevents it from being activated by androgens. This results in the inhibition of androgen-dependent gene expression.
Biochemical Pathways
The compound’s action primarily affects the androgen signaling pathway . By blocking the androgen receptor, it prevents the normal functioning of this pathway, which is essential for the expression of specific genes that drive male sexual development and maintenance. The downstream effects of this blockade can include the suppression of male secondary sexual characteristics and the potential treatment of conditions like prostate cancer, which is often driven by androgens.
Result of Action
The molecular and cellular effects of 3-(4-Fluorophenyl)-5-(methylthio)-1H-pyrazole’s action include the downregulation of androgen-responsive genes . In cellular terms, this can lead to the inhibition of cell growth and proliferation, particularly in cells that are sensitive to androgens, such as prostate cancer cells.
properties
IUPAC Name |
5-(4-fluorophenyl)-3-methylsulfanyl-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2S/c1-14-10-6-9(12-13-10)7-2-4-8(11)5-3-7/h2-6H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDFTZMJWTJLPRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NNC(=C1)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40372091 | |
| Record name | 5-(4-Fluorophenyl)-3-(methylsulfanyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40372091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Fluorophenyl)-5-(methylthio)-1H-pyrazole | |
CAS RN |
175137-20-9 | |
| Record name | 5-(4-Fluorophenyl)-3-(methylsulfanyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40372091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 175137-20-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![10b-Butyl-8,9-dimethoxy-1,1-dimethyl-5,6-dihydro-[1,3]oxazolo[4,3-a]isoquinolin-3-one](/img/structure/B67815.png)


![Ethyl 3-(benzylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B67826.png)

![2-methyl-2-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]propanoic acid](/img/structure/B67834.png)



![[4-(Trifluoromethyl)phenyl]methanesulfonyl chloride](/img/structure/B67842.png)
![Ethyl 8-(phenylsulfonyl)-1,8-dihydropyrrolo[2,3-b]indole-2-carboxylate](/img/structure/B67844.png)

